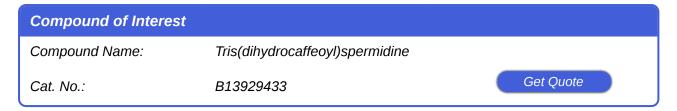


Application Note: LC-MS/MS Analysis of Tris(dihydrocaffeoyl)spermidine in Plant Extracts

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, notably in Solanaceae family members such as potato (Solanum tuberosum) tubers.[1] These compounds, and related phenolic amides, are of increasing interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of **Tris(dihydrocaffeoyl)spermidine** in plant extracts is crucial for agricultural research, natural product chemistry, and the development of novel therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent analysis of **Tris(dihydrocaffeoyl)spermidine** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The concentration of **Tris(dihydrocaffeoyl)spermidine** can vary significantly between different plant species and even between cultivars of the same species. The following table summarizes the reported quantitative data for **Tris(dihydrocaffeoyl)spermidine** and related compounds in potato tubers.



Compound	Plant Source	Concentration Range	Reference
N¹,N⁵,N¹º- Tris(dihydrocaffeoyl) spermidine	Potato (Solanum tuberosum) tubers	0.022–0.28 μg/g	[2]
Dihydrocaffeoyl polyamines (general)	Potato (Solanum tuberosum) tubers	Several tens of μg/g of dry matter	[3]

Experimental Protocols

This section details the recommended procedures for the extraction of **Tris(dihydrocaffeoyl)spermidine** from plant material and its subsequent analysis by LC-MS/MS.

Sample Preparation and Extraction

This protocol is a general procedure for the extraction of phenolic amides from plant tissues and can be adapted based on the specific plant matrix.

Materials:

- Fresh or freeze-dried plant tissue (e.g., potato tubers)
- · Liquid nitrogen
- Mortar and pestle or cryogenic grinder
- Extraction Solvent: 80% Methanol in water (v/v) with 0.1% formic acid
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- · Refrigerated microcentrifuge
- Syringe filters (0.22 μm, PTFE or nylon)
- LC-MS vials



Protocol:

- Sample Homogenization: Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
- Extraction: Transfer the powdered sample to a microcentrifuge tube. Add 1 mL of pre-chilled Extraction Solvent.
- Vortexing and Sonication: Vortex the mixture vigorously for 1 minute. Sonicate the sample in an ultrasonic bath for 15 minutes in the cold.
- Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
- Re-extraction (Optional but Recommended): To maximize the recovery of the analyte, reextract the pellet with another 0.5 mL of the Extraction Solvent. Repeat steps 3-5 and combine the supernatants.
- Filtration: Filter the combined supernatant through a 0.22 μm syringe filter into an LC-MS vial.
- Storage: Store the extracts at -20°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:







- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is recommended for good separation of phenolic compounds.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:

0-1 min: 5% B

1-10 min: 5% to 95% B

10-12 min: 95% B

12-12.1 min: 95% to 5% B

o 12.1-15 min: 5% B

Flow Rate: 0.3 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM): The specific precursor and product ions for
 Tris(dihydrocaffeoyl)spermidine should be determined by infusing a standard solution or a
 concentrated extract into the mass spectrometer. Based on its molecular weight of 637.72
 g/mol , the protonated molecule [M+H]+ would be at m/z 638.7. The fragmentation is
 expected to involve the loss of dihydrocaffeoyl moieties (164 Da) or parts of the spermidine
 backbone.

Proposed MRM Transitions for **Tris(dihydrocaffeoyl)spermidine**:



Analyte	Precursor Ion	Product Ion 1	Product Ion 2	Collision
	(m/z)	(m/z)	(m/z)	Energy (eV)
Tris(dihydrocaffe oyl)spermidine	638.7	474.7 (Loss of one dihydrocaffeoyl group)	310.7 (Loss of two dihydrocaffeoyl groups)	Optimize experimentally (start around 20- 35 eV)

Note: The optimal collision energies should be determined experimentally to maximize the signal for each transition.

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of **Tris(dihydrocaffeoyl)spermidine** from plant extracts.



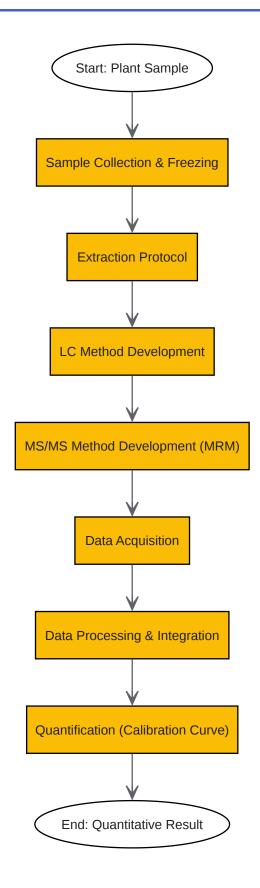
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Caption: Experimental workflow for LC-MS/MS analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the analytical protocol.





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Caption: Logical flow of the analytical protocol.



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